molecular formula C23H22BrN7O4 B11529268 5-bromo-4-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenol

5-bromo-4-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenol

Cat. No.: B11529268
M. Wt: 540.4 g/mol
InChI Key: DEGJHSAPGZRQGL-RPPGKUMJSA-N
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Description

5-BROMO-4-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOL is a complex organic compound that features a variety of functional groups, including bromine, furan, methoxy, and triazine

Preparation Methods

The synthesis of 5-BROMO-4-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOL involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the furan-2-ylmethylamine and 4-methoxyphenylamine derivatives, which are then reacted with a triazine derivative under controlled conditions to form the intermediate compound. This intermediate is further reacted with bromine and other reagents to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy and furan groups can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The triazine ring and other functional groups can be reduced using suitable reducing agents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

5-BROMO-4-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 5-BROMO-4-[(E)-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-2-METHOXYPHENOL stands out due to its unique combination of functional groups and structural features. Similar compounds include other triazine derivatives and furan-containing molecules, which may share some properties but differ in their specific applications and reactivity .

Properties

Molecular Formula

C23H22BrN7O4

Molecular Weight

540.4 g/mol

IUPAC Name

5-bromo-4-[(E)-[[4-(furan-2-ylmethylamino)-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenol

InChI

InChI=1S/C23H22BrN7O4/c1-33-16-7-5-15(6-8-16)27-22-28-21(25-13-17-4-3-9-35-17)29-23(30-22)31-26-12-14-10-20(34-2)19(32)11-18(14)24/h3-12,32H,13H2,1-2H3,(H3,25,27,28,29,30,31)/b26-12+

InChI Key

DEGJHSAPGZRQGL-RPPGKUMJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)N/N=C/C4=CC(=C(C=C4Br)O)OC

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)NN=CC4=CC(=C(C=C4Br)O)OC

Origin of Product

United States

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